1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Description
This compound is a pyrazolone derivative characterized by a sulfonyl group attached to a 2,4-dichloro-5-methylphenyl ring and a 2-hydroxyethyl substituent at the 4-position of the pyrazolone core. Pyrazolones are heterocyclic compounds known for diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . The sulfonyl group enhances stability and may influence electron-withdrawing effects, while the hydroxyethyl substituent likely improves solubility compared to hydrophobic analogs . Structural complexity arises from the dichloro and methyl groups on the phenyl ring, which may modulate steric and electronic interactions with biological targets.
Properties
IUPAC Name |
2-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O4S/c1-7-5-12(11(15)6-10(7)14)22(20,21)17-8(2)9(3-4-18)13(19)16-17/h5-6,18H,3-4H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGVTQMMTZQJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C(=C(C(=O)N2)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one , commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into its key components:
- Sulfonyl group : Contributes to its reactivity and biological activity.
- Pyrazol-3-one core : Known for various pharmacological properties.
- Hydroxyethyl substituent : May enhance solubility and bioavailability.
Molecular Formula
The molecular formula is , indicating a complex structure with multiple functional groups that influence its biological interactions.
Antiviral Properties
Recent studies have indicated that compounds similar to this sulfonamide derivative exhibit significant antiviral activity. For instance, pyrazole derivatives have shown efficacy against viruses such as Herpes Simplex Virus (HSV) and Respiratory Syncytial Virus (RSV). The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways .
Anticancer Activity
Research has demonstrated that certain sulfonamide derivatives can inhibit key signaling pathways involved in cancer proliferation. For example, compounds targeting the MEK-MAPK pathway have shown promise in reducing tumor growth in various cancer models . The specific compound may share similar mechanisms due to structural similarities with known anticancer agents.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is another area of interest. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical for cellular metabolism. This inhibition can lead to altered physiological responses, making it a candidate for further investigation in metabolic disorders .
Study 1: Antiviral Efficacy
A study conducted on pyrazole derivatives demonstrated that modifications in the structure could enhance antiviral efficacy. The compound was tested against HSV-1, showing a significant reduction in plaque formation at concentrations as low as 0.5 mg/mL . This suggests that the compound may possess similar antiviral properties.
Study 2: Cancer Cell Lines
In vitro studies have shown that sulfonamide derivatives can induce apoptosis in cancer cell lines. A specific derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity . Further research is needed to establish the precise mechanisms involved.
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Substituted Pyrazolones
- 1-[(4-Fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (): This analog replaces the 2,4-dichloro-5-methylphenyl group with a 4-fluorophenylsulfonyl moiety. The absence of methyl and chloro substituents may decrease steric hindrance, enhancing binding affinity in some contexts.
| Property | Target Compound | 4-Fluorophenyl Analog |
|---|---|---|
| Substituent on Sulfonyl | 2,4-Dichloro-5-methylphenyl | 4-Fluorophenyl |
| Molecular Weight (g/mol) | ~450 (estimated) | ~430 (estimated) |
| Solubility | Moderate (hydroxyethyl group) | Moderate |
| Bioactivity | Not reported | Not reported |
Antioxidant Pyrazolone Derivatives
describes 4-(substituted)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ones with varied substituents (e.g., aryl, alkyl). Compounds 5a–5n demonstrated antioxidant activity via DPPH and nitric oxide scavenging. The target compound’s hydroxyethyl group may enhance hydrogen bonding, improving radical scavenging compared to aryl-substituted analogs like 5a–5n . However, the bulky dichlorophenylsulfonyl group could reduce membrane permeability, limiting bioavailability .
Benzothiazolyl and Triazinone Hybrids
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ():
This compound substitutes the sulfonyl group with a benzothiazole ring. Benzothiazole’s aromaticity and sulfur atom may enhance π-π stacking and metal chelation, useful in antimicrobial applications. In contrast, the target compound’s sulfonyl group offers better metabolic stability.- However, the nitro group may confer toxicity, whereas the target compound’s chloro and methyl groups are less reactive.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
